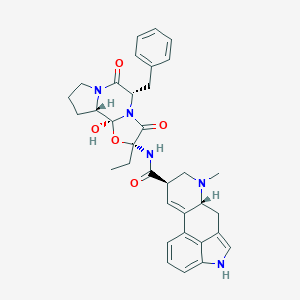
Ergostine
Übersicht
Beschreibung
Ergostine Description
Ergostine is a newly identified ergot alkaloid with a unique structure, found in ergot from various sources. It is structurally related to other ergot alkaloids such as ergotamine and ergocristine, differing only in the α-hydroxy-α-amino acid radical, specifically containing the α-hydroxy-α-amino butyric acid radical . Ergot alkaloids are known for their biological activity, including effects on the central nervous system and on vascular smooth muscle.
Synthesis Analysis
The total synthesis of ergostine has been achieved, following a process similar to that developed for the synthesis of ergotamine. This synthesis provides a pathway to create ergostine and its analogs, such as ergovaline, which has not been found in nature . Additionally, a cell-free system from Claviceps purpurea has been described that incorporates leucine into the peptide-type ergot alkaloid ergosine, which is closely related to ergostine .
Molecular Structure Analysis
Ergostine's molecular structure is complex, with a characteristic ergot alkaloid framework. The structure of ergostine and related compounds has been elucidated using spectroscopic methods such as NMR spectroscopy and mass spectrometry . The specificity of ergosterol, a precursor to vitamin D and structurally related to ergostine, has been studied, highlighting the importance of unsaturated carbon linkings in its biological activity .
Chemical Reactions Analysis
The reactivity of ergosterol, a related compound to ergostine, with singlet oxygen has been studied in vitro, showing the formation of various products depending on the reaction medium. This study provides insights into the regioselective and stereoselective character of the singlet oxygen attack on the ergosterol diene moiety . These findings can be extrapolated to understand the chemical reactivity of ergostine under similar conditions.
Physical and Chemical Properties Analysis
Ergosterol, from which ergostine is derived, is an essential component of fungal cell membranes, influencing fluidity, permeability, and the activity of membrane-associated proteins. The biosynthesis of ergosterol is a complex process involving many enzymes and is tightly regulated by environmental conditions and the bioavailability of metabolites . The physical and chemical properties of ergostine would be influenced by its ergot alkaloid structure and the specific functional groups present in its molecule.
Wissenschaftliche Forschungsanwendungen
Metabonomic Effects
Ergosta-4,6,8(14),22-tetraen-3-one (ergone), derived from medicinal fungi, has shown protective effects in chronic renal failure (CRF) in rats. A study using UPLC Q-TOF/MS revealed significant metabolic profile changes with ergone treatment, indicating a time-dependent recovery effect on CRF rats. This study highlights the use of metabonomics in understanding the therapeutic mechanism of ergone (Zhao et al., 2012).
Ergot Alkaloids in Food and Feed
Ergot alkaloids (EAs), including ergostine, are produced by fungi and have been studied for their presence in food and feed. A comprehensive study by the European Food Safety Authority assessed the risk of EAs, including ergostine, in various food groups and concluded that, under normal conditions, the risk of toxicosis is low. This research is vital for understanding the dietary exposure and potential health impacts of EAs (Beuerle et al., 2012).
Ergosterol Biosynthesis in Fungi
Ergosterol, closely related to ergostine, plays a crucial role in fungal membrane integrity and is a target for antifungal treatments. Research on ergosterol biosynthesis in Aspergillus fumigatus has been pivotal for understanding antifungal drug resistance and identifying potential new drug targets. This research expands our knowledge of fungal physiology and antifungal drug mechanisms (Alcazar-Fuoli & Mellado, 2013).
Ergosterol and Kidney Injury
Ergosterol has been evaluated for its protective effects on kidney injury in diabetic mice. The study demonstrated that ergosterol significantly reduced levels of blood glucose, uric acid, creatinine, and improved renal pathologic changes, suggesting a potential therapeutic role for ergosterol in diabetes-related kidney injury (Ang et al., 2015).
Ergot Alkaloids in Cereal Grains
Research on the stability and epimerization of ergot alkaloids, including ergostine, in various solvents and cereal grains, is crucial for understanding their behavior in food processing and storage. This research informs food safety practices and helps in developing methods for detecting ergot contamination in cereals (Hafner et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-4-ethyl-2-hydroxy-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N5O5/c1-3-33(36-30(40)22-16-24-23-11-7-12-25-29(23)21(18-35-25)17-26(24)37(2)19-22)32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,43)44-33/h4-7,9-12,16,18,22,26-28,35,43H,3,8,13-15,17,19H2,1-2H3,(H,36,40)/t22-,26-,27+,28+,33-,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLCFGMGGWCOOE-CTTKVJGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ergostine | |
CAS RN |
2854-38-8 | |
| Record name | Ergostine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2854-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergostine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002854388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERGOSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RM45QOC5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



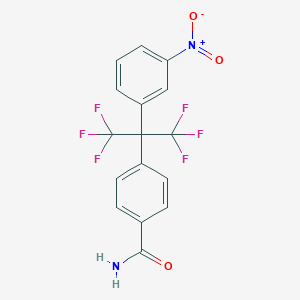
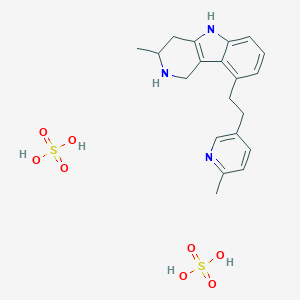
![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)

![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)
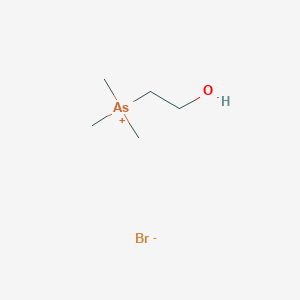

![4-Sulfocalix[8]arene](/img/structure/B144422.png)


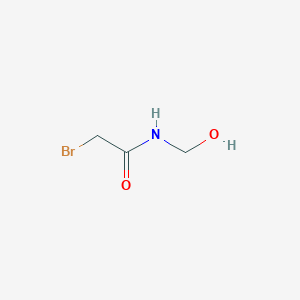
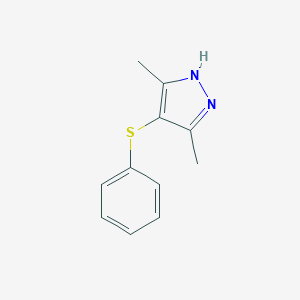
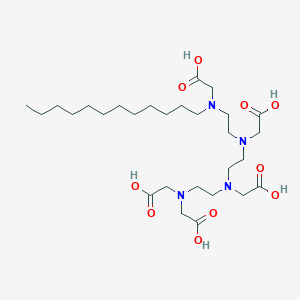
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)